molecular formula C11H22ClN B12041246 2-(Methylamino)isocamphane hydrochloride

2-(Methylamino)isocamphane hydrochloride

Cat. No.: B12041246
M. Wt: 203.75 g/mol
InChI Key: PKVZBNCYEICAQP-CIISUUNXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Mecamylamine hydrochloride can be synthesized through the reaction of 2,3,3-trimethylbicyclo[2.2.1]heptan-2-amine with hydrochloric acid. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of mecamylamine hydrochloride involves similar synthetic routes but on a larger scale. The process includes:

Chemical Reactions Analysis

Types of Reactions: Mecamylamine hydrochloride primarily undergoes substitution reactions due to the presence of the amine group. Common reactions include:

    N-Alkylation: Reaction with alkyl halides to form N-alkyl derivatives.

    Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Common Reagents and Conditions:

    N-Alkylation: Alkyl halides, base (e.g., sodium hydroxide), solvent (e.g., ethanol).

    Acylation: Acyl chlorides or anhydrides, base (e.g., pyridine), solvent (e.g., dichloromethane).

Major Products:

Mechanism of Action

Comparison with Similar Compounds

    Hexamethonium: Another ganglionic blocker used for hypertension.

    Trimethaphan: A short-acting ganglionic blocker used in hypertensive emergencies.

Comparison:

Mecamylamine hydrochloride is unique due to its ability to cross the blood-brain barrier and its wide range of applications in both research and clinical settings.

Properties

Molecular Formula

C11H22ClN

Molecular Weight

203.75 g/mol

IUPAC Name

(1S,4R)-N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine;hydrochloride

InChI

InChI=1S/C11H21N.ClH/c1-10(2)8-5-6-9(7-8)11(10,3)12-4;/h8-9,12H,5-7H2,1-4H3;1H/t8-,9+,11?;/m1./s1

InChI Key

PKVZBNCYEICAQP-CIISUUNXSA-N

Isomeric SMILES

CC1([C@@H]2CC[C@@H](C2)C1(C)NC)C.Cl

Canonical SMILES

CC1(C2CCC(C2)C1(C)NC)C.Cl

Origin of Product

United States

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